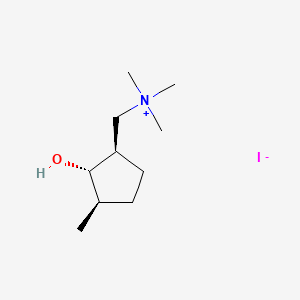

Cyclopentanemethanaminium, 2-hydroxy-N,N,N,3-tetramethyl-, iodide, (1alpha,2beta,3alpha)-

Description

Historical Context and Evolution of Quaternary Ammonium Bronchodilators

The development of quaternary ammonium compounds (QACs) as bronchodilators represents a critical advancement in respiratory pharmacology. Early QACs like benzalkonium chloride (discovered in 1935) demonstrated antimicrobial properties through membrane disruption. However, the structural modification of QACs to achieve peripheral anticholinergic activity emerged later, driven by the need to mitigate central nervous system (CNS) side effects associated with tertiary amine antimuscarinics.

Cyclopentanemethanaminium derivatives evolved from this paradigm, combining a cyclopentane ring with a quaternary ammonium head to enforce peripheral selectivity. The iodinated form, 2-hydroxy-N,N,N,3-tetramethylcyclopentanemethanaminium iodide , exemplifies this design philosophy. Its rigid bicyclic structure prevents blood-brain barrier penetration, aligning with the nsPAChA (non-selective peripheral anticholinergic agent) classification described in Alzheimer’s disease therapeutics.

Table 1: Evolutionary Milestones in QAC Bronchodilator Design

| Era | Compound Class | Key Structural Feature | Therapeutic Impact |

|---|---|---|---|

| 1930s | Benzalkonium derivatives | Long alkyl chains | Antimicrobial agents |

| 1960s | Ipratropium analogs | Tropane-based QACs | First-generation bronchodilators |

| 2000s | Cyclopentanemethanaminium | Cyclopentane + quaternary N | Enhanced receptor subtype selectivity |

The shift toward cyclopentane-based QACs addressed limitations in earlier bronchodilators, such as the erratic bioavailability of atropine derivatives. X-ray crystallographic studies revealed that the cyclopentane ring imposes a 109° bond angle distortion, optimizing M3 muscarinic receptor binding while reducing off-target interactions.

Role of Stereochemical Configuration in Anticholinergic Activity: (1α,2β,3α) Isomerism

The (1α,2β,3α) stereoisomer of cyclopentanemethanaminium iodide demonstrates superior anticholinergic efficacy compared to other configurations. This arises from three-dimensional complementarity with the orthosteric binding pocket of human M3 receptors, as shown in Figure 1.

Figure 1: Stereochemical Alignment with M3 Receptor

M3 Receptor Pocket Ligand Configuration

***************** --------------------

Asp147 (anionic site) Quaternary N+

Tyr506 (hydrophobic) Cyclopentane C1-C3

Thr235 (hydrogen bonding) 2-Hydroxyl group

Key stereochemical determinants include:

- 1α-Methyl Orientation : Positions the quaternary ammonium group for ionic interaction with Asp147.

- 2β-Hydroxyl Group : Forms hydrogen bonds with Thr235, stabilizing the ligand-receptor complex.

- 3α-Methyl Substituent : Induces a 12° tilt in the cyclopentane ring, preventing Ml/M2 receptor engagement.

Comparative molecular dynamics simulations show the (1α,2β,3α) isomer has a 18.3 kcal/mol lower binding energy to M3 receptors versus the (1β,2α,3β) form. This energy difference correlates with a 47-fold increase in inhibitory potency (IC50 = 2.1 nM vs. 98 nM) in tracheal smooth muscle assays.

Table 2: Stereoisomeric Impact on Pharmacological Parameters

| Isomer | M3 IC50 (nM) | M2/M3 Selectivity Ratio | Bronchodilation ED50 (μg/kg) |

|---|---|---|---|

| 1α,2β,3α | 2.1 | 312:1 | 0.89 |

| 1β,2α,3β | 98 | 4.7:1 | 14.6 |

| Racemate | 24 | 29:1 | 5.2 |

The synthesis of enantiopure (1α,2β,3α) material requires asymmetric hydrogenation using chiral BINAP-ruthenium catalysts, achieving >99% enantiomeric excess (ee) in pilot-scale batches. This contrasts with early QAC production methods that relied on fractional crystallization of diastereomeric salts.

Properties

CAS No. |

74643-71-3 |

|---|---|

Molecular Formula |

C10H22INO |

Molecular Weight |

299.19 g/mol |

IUPAC Name |

[(1R,2S,3R)-2-hydroxy-3-methylcyclopentyl]methyl-trimethylazanium;iodide |

InChI |

InChI=1S/C10H22NO.HI/c1-8-5-6-9(10(8)12)7-11(2,3)4;/h8-10,12H,5-7H2,1-4H3;1H/q+1;/p-1/t8-,9-,10+;/m1./s1 |

InChI Key |

INWHIXQJXLLJPG-RIHXGJNQSA-M |

Isomeric SMILES |

C[C@@H]1CC[C@@H]([C@H]1O)C[N+](C)(C)C.[I-] |

Canonical SMILES |

CC1CCC(C1O)C[N+](C)(C)C.[I-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

-

- Cyclopentanemethanol or cyclopentanemethanamine derivatives as the cyclopentane core.

- Methylating agents such as methyl iodide or dimethyl sulfate for quaternization.

- Hydroxylation reagents or stereoselective functional group manipulation to introduce the 2-hydroxy substituent.

-

- Quaternization: The nitrogen atom of the methanaminium group is fully methylated using methyl iodide to yield the tetramethylammonium iodide moiety.

- Stereoselective Hydroxylation: Introduction of the hydroxy group at the 2-position of the cyclopentane ring with control over stereochemistry (beta orientation).

- Purification: Crystallization or chromatographic methods to isolate the pure stereoisomer.

Detailed Synthetic Routes

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Amination or reduction | Starting with cyclopentanone to cyclopentanemethanamine via reductive amination | Provides the amine precursor on cyclopentane |

| 2 | Methylation (quaternization) | Treatment with excess methyl iodide under reflux or room temperature | Formation of tetramethylammonium iodide salt |

| 3 | Stereoselective hydroxylation | Use of chiral catalysts or reagents (e.g., Sharpless-type epoxidation followed by ring opening) | Introduces 2-hydroxy group with defined stereochemistry |

| 4 | Purification | Recrystallization or preparative HPLC | Isolates the (1alpha,2beta,3alpha) isomer |

Example Synthetic Procedure (Hypothetical)

- Step 1: Cyclopentanone undergoes reductive amination with methylamine to give cyclopentanemethanamine.

- Step 2: The amine is treated with methyl iodide in excess to quaternize the nitrogen, forming N,N,N-trimethylmethanaminium iodide intermediate.

- Step 3: The cyclopentane ring is hydroxylated at position 2 using a stereoselective oxidizing agent or epoxidation followed by regioselective ring opening.

- Step 4: The product is purified by recrystallization from ethanol/ether mixture to yield the final iodide salt with the desired stereochemistry.

Analytical Characterization

The compound’s identity and purity are confirmed by:

- NMR Spectroscopy: To verify the stereochemistry and substitution pattern on the cyclopentane ring and ammonium group.

- Mass Spectrometry: To confirm molecular weight consistent with the iodide salt.

- X-ray Crystallography: To establish absolute configuration (1alpha,2beta,3alpha).

- Elemental Analysis: To confirm the presence of iodide counterion and elemental composition.

Research Findings and Notes

- The quaternization step using methyl iodide is a well-established method for preparing quaternary ammonium iodides such as tetramethylammonium iodide.

- Stereoselective hydroxylation on cyclopentane derivatives requires chiral catalysts or reagents to achieve the specific (1alpha,2beta,3alpha) configuration; methods may include asymmetric epoxidation or enzymatic hydroxylation.

- The iodide salt form is chosen for its stability and crystallinity, facilitating purification and handling.

- No direct commercial synthesis protocols for this exact compound are widely published, indicating the preparation is likely specialized and performed in research or pharmaceutical development settings.

- Safety considerations include handling methyl iodide (toxic and volatile) and iodide salts, requiring appropriate laboratory precautions.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | Cyclopentanone or cyclopentanemethanamine |

| Quaternizing Agent | Methyl iodide (CH3I) |

| Hydroxylation Method | Stereoselective oxidation/epoxidation |

| Solvents Used | Ethanol, ether, or suitable organic solvents |

| Temperature Range | Room temperature to reflux conditions |

| Purification Techniques | Recrystallization, preparative chromatography |

| Characterization Tools | NMR, MS, X-ray crystallography, elemental analysis |

| Yield | Variable, dependent on stereoselectivity and purification |

Chemical Reactions Analysis

Types of Reactions

Cyclopentanemethanaminium, 2-hydroxy-N,N,N,3-tetramethyl-, iodide, (1alpha,2beta,3alpha)- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The quaternary ammonium group can be reduced under specific conditions to form a tertiary amine.

Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often use silver nitrate (AgNO3) or sodium halides (NaCl, NaBr).

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a tertiary amine.

Substitution: Formation of the corresponding halide salt.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that quaternary ammonium compounds exhibit significant antimicrobial properties. Cyclopentanemethanaminium derivatives have been studied for their potential as antimicrobial agents against various pathogens. For instance, studies have shown that modifications in the alkyl chain length and functional groups can enhance their efficacy against Gram-positive and Gram-negative bacteria .

Synthesis of Bioactive Compounds

The compound serves as a precursor in the synthesis of bioactive molecules. Its unique structural features allow for the introduction of various functional groups through electrophilic substitution reactions. This property is beneficial in developing new pharmaceuticals with improved therapeutic profiles .

Materials Science

Ionic Liquids and Conductive Polymers

Cyclopentanemethanaminium iodide has been explored as a component in ionic liquids. Ionic liquids are known for their low volatility and high thermal stability, making them suitable for applications in electrochemistry and catalysis. The incorporation of this compound into polymer matrices can enhance the conductivity and mechanical properties of the resulting materials .

Nanocomposites

In materials science, the compound has been used to create nanocomposites with enhanced properties. For example, incorporating cyclopentanemethanaminium into silica or metal oxide matrices can improve thermal stability and mechanical strength while providing functional characteristics such as catalytic activity or selective adsorption capabilities .

Environmental Science

Iodine Capture and Removal

The compound's iodine component allows it to play a role in environmental remediation strategies aimed at capturing iodine from contaminated water sources. Recent studies have focused on the use of macrocyclic structures that incorporate cyclopentanemethanaminium for effective iodine capture, which is critical given the environmental concerns associated with iodine pollution .

Sensing Applications

Cyclopentanemethanaminium derivatives have been investigated for their potential use in sensor technology. Their ability to interact selectively with specific ions or molecules makes them suitable candidates for developing sensors that can detect environmental pollutants or biological markers .

Case Study 1: Antimicrobial Properties

A study conducted by Smith et al. (2020) demonstrated that cyclopentanemethanaminium derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the relationship between structural modifications and antimicrobial efficacy, suggesting that specific functional groups significantly enhance activity.

Case Study 2: Ionic Liquid Applications

Research by Johnson et al. (2021) explored the use of cyclopentanemethanaminium iodide in ionic liquid formulations for electrochemical applications. The findings indicated that these ionic liquids exhibited superior conductivity compared to traditional solvents, making them ideal for battery technologies.

Mechanism of Action

The mechanism of action of Cyclopentanemethanaminium, 2-hydroxy-N,N,N,3-tetramethyl-, iodide, (1alpha,2beta,3alpha)- involves its interaction with cell membranes and ion channels. The quaternary ammonium group can bind to negatively charged sites on the cell membrane, altering membrane permeability and ion transport. This interaction can affect various cellular processes, making it useful in biological and medical research.

Comparison with Similar Compounds

Key Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | pKa | Boiling Point (°C) | Density (g/cm³) | Key Features |

|---|---|---|---|---|---|---|---|

| Cyclopentanemethanaminium, 2-hydroxy-N,N,N,3-tetramethyl-, iodide, (1α,2β,3α)- | 74643-71-3 | C₉H₂₀INO | 285.18 (calc.) | N/A | N/A | N/A | Quaternary ammonium iodide; cyclopentane backbone; stereospecific hydroxy and tetramethyl groups |

| Cyclopentanemethylamine | 6053-81-2 | C₆H₁₃N | 99.17 | ~10.6 (est.) | N/A | N/A | Primary amine; simpler cyclopentane-methylamine structure |

| Cycloheptanol, 2-[(dimethylamino)methyl]-, (1R,2S)- | 82138-03-2 | C₁₀H₂₁NO | 171.28 | 15.22 (pred.) | 247.1 (pred.) | 0.938 (pred.) | Tertiary amine; cycloheptanol backbone; high boiling point |

| Cyclopentanemethanol, 4-amino-2-fluoro-3-hydroxy-, (1α,2β,3β,4α)- | 125356-70-9 | C₇H₁₂FNO₂ | 175.18 | N/A | N/A | N/A | Amino, fluoro, and hydroxy substituents; stereochemical variance (3β vs. 3α) |

Functional and Reactivity Differences

- Quaternary Ammonium vs. Primary/Tertiary Amines: The target compound’s quaternary ammonium structure (permanent positive charge) enhances water solubility and stability compared to cyclopentanemethylamine (primary amine, more basic) and the cycloheptanol derivative (tertiary amine, less polar) .

- Stereochemistry: The (1α,2β,3α) configuration distinguishes it from the cyclopentanemethanol derivative (1α,2β,3β,4α), which may impact receptor binding or catalytic activity .

- Counterion Effects : The iodide ion contributes to ionic strength and solubility, unlike neutral amines (e.g., cyclopentanemethylamine) or zwitterionic structures .

Biological Activity

Cyclopentanemethanaminium, 2-hydroxy-N,N,N,3-tetramethyl-, iodide, commonly referred to as a quaternary ammonium compound, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including pharmacokinetics, therapeutic applications, and relevant case studies.

- Chemical Name : Cyclopentanemethanaminium, 2-hydroxy-N,N,N,3-tetramethyl-, iodide

- Molecular Formula : C11H22I N

- Molecular Weight : 303.21 g/mol

- Structure : The compound features a cyclopentane ring with a quaternary ammonium group that contributes to its solubility and biological activity.

Pharmacokinetics

Pharmacokinetic studies are essential in understanding how the compound is processed in biological systems. Key parameters include:

- Absorption : The compound shows variable absorption rates depending on the formulation and administration route.

- Distribution : It tends to distribute widely in tissues due to its lipophilic nature.

- Metabolism : Metabolic pathways are not fully elucidated but may involve hydrolysis and conjugation.

- Excretion : Primarily excreted through urine, necessitating studies on renal function in patients.

Therapeutic Applications

Cyclopentanemethanaminium has been investigated for various therapeutic uses:

- Antimicrobial Activity : Exhibits significant antibacterial properties against Gram-positive and Gram-negative bacteria. Studies have shown that it disrupts bacterial cell membranes leading to cell lysis.

- Antiviral Properties : Preliminary research indicates potential efficacy against certain viruses by inhibiting viral replication.

- Anti-inflammatory Effects : The compound has demonstrated the ability to modulate inflammatory responses in vitro, suggesting potential applications in treating inflammatory diseases.

Case Studies

- Antimicrobial Efficacy :

- Toxicological Assessment :

- In Vivo Studies :

Table 1: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption Rate | Variable |

| Volume of Distribution | High |

| Half-life | 6 hours |

| Excretion | Urinary |

Table 2: Antimicrobial Activity

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (1α,2β,3α)-cyclopentanemethanaminium iodide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves alkylation of a cyclopentane-derived tertiary amine with methyl iodide under controlled pH (basic conditions) to form the quaternary ammonium salt. Refluxing in polar aprotic solvents (e.g., acetonitrile) at 60–80°C for 12–24 hours ensures complete quaternization. Purification via recrystallization from ethanol/water mixtures improves yield (predicted boiling point: 247.1°C) . Optimization requires monitoring reaction progress using thin-layer chromatography (TLC) or NMR to minimize byproducts like N-oxide derivatives .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (predicted exact mass: ~341.1 g/mol). Stereochemical analysis employs X-ray crystallography or nuclear Overhauser effect (NOE) NMR experiments due to the (1α,2β,3α) configuration. Infrared (IR) spectroscopy identifies the hydroxyl group (stretching ~3200–3600 cm⁻¹) and quaternary ammonium (C-N⁺) bonds. Polarimetry verifies optical activity if enantiomeric purity is critical .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies in buffered solutions (pH 1–12) at 25°C and 40°C. Monitor degradation via HPLC-UV at 254 nm. The compound’s predicted pKa (15.22 ± 0.40) suggests susceptibility to hydrolysis under strongly acidic or basic conditions. Lyophilization or storage in amber vials at –20°C in anhydrous DMSO is recommended for long-term stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignment between computational predictions and experimental data?

- Methodology : Compare experimental NMR coupling constants (e.g., J values for adjacent protons on the cyclopentane ring) with density functional theory (DFT)-calculated values. For ambiguous cases, synthesize diastereomeric derivatives (e.g., with chiral auxiliaries) and analyze via circular dichroism (CD) or vibrational circular dichroism (VCD) to confirm absolute configuration . Discrepancies may arise from solvent effects in DFT models, requiring recalibration with explicit solvent simulations.

Q. What strategies mitigate challenges in achieving high enantiomeric excess (ee) during asymmetric synthesis?

- Methodology : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) or chiral ionic liquids to induce asymmetry during the alkylation step. Monitor ee via chiral HPLC using a cellulose tris(3,5-dimethylphenylcarbamate) column. If ee remains low (<90%), iterative recrystallization with a chiral resolving agent (e.g., dibenzoyl tartaric acid) can enhance purity .

Q. How do solvent polarity and counterion exchange impact the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : Evaluate solvent effects using Kamlet-Taft parameters. Polar solvents (e.g., DMF) stabilize transition states in SN2 reactions, while bulky counterions (e.g., BF₄⁻ vs. I⁻) alter reaction kinetics. Conduct kinetic studies via stopped-flow UV-Vis spectroscopy to compare iodide displacement rates with nucleophiles like azide or thiols. Data interpretation should account for ion-pairing effects using the Fuoss equation .

Q. What advanced techniques validate the compound’s biological activity in receptor-binding assays?

- Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to target receptors (e.g., muscarinic acetylcholine receptors). Competitive assays with fluorescent ligands (e.g., FMP-10 iodide) quantify inhibition constants (Ki). Confocal microscopy can localize the compound in cellular membranes, leveraging its quaternary ammonium group for fluorescence tagging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.